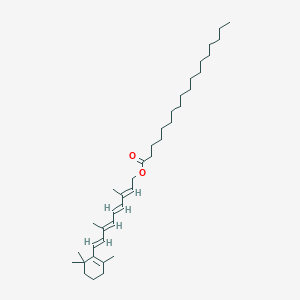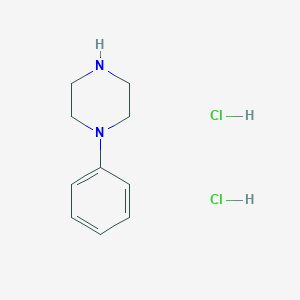
H2S Donor 5a
Overview
Description
H2S Donor 5a: is a cysteine-activated hydrogen sulfide donor. Hydrogen sulfide is an important cellular signaling molecule that exhibits promising protective effects. This compound is a stable compound that releases hydrogen sulfide in the presence of cysteine, making it a valuable tool in hydrogen sulfide research .
Mechanism of Action
Target of Action
H2S Donor 5a, also known as N-(benzoylthio)benzamide, is a cysteine-activated hydrogen sulfide (H2S) donor . It primarily targets the cellular cysteine, which plays a crucial role in the production of H2S .
Mode of Action
The compound interacts with cellular cysteine to regulate the rate of H2S generation . It releases H2S in the presence of cellular cysteine . This interaction results in changes in the cellular environment, leading to various downstream effects.
Biochemical Pathways
This compound affects several biochemical pathways. It has been found that some H2S donors exert their beneficial effects in a nitric oxide (NO)-dependent manner, while others act using NO-independent pathways . H2S donors with distinct pharmacodynamic properties can act synergistically in ischemia/reperfusion (I/R) injury .
Pharmacokinetics
It is known that the compound is soluble in dmso , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to induce mitochondrial uncoupling in primary microglia . Furthermore, these donors exhibit anti-inflammatory effects in RAW 264.7 cells , indicating their potential application as new H2S-releasing therapeutics.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cellular cysteine is necessary for the compound to release H2S . Additionally, the compound is reported to be light sensitive , suggesting that light exposure could affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
H2S Donor 5a: plays a crucial role in biochemical reactions by releasing hydrogen sulfide upon activation by cysteine. This compound interacts with several enzymes, proteins, and other biomolecules. Notably, it does not react with potential cellular nucleophiles such as hydroxyl (-OH) and amino (-NH2) groups . The primary enzymes involved in the activation and subsequent reactions of this compound include cystathionine γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate sulfurtransferase (3MST). These enzymes catalyze the production of H2S from sulfur-containing biomolecules such as cysteine and homocysteine .
Cellular Effects
This compound: influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. Hydrogen sulfide, released from this compound, acts as a signaling molecule that regulates numerous physiological functions, including neuromodulation, neurotransmission, apoptosis, angiogenesis, blood pressure regulation, vasorelaxation, inflammation, oxygen sensing, cerebral microcirculation, and insulin signaling inhibition . The compound’s ability to release H2S in a controlled manner allows for precise modulation of these cellular processes.
Molecular Mechanism
The molecular mechanism of This compound involves the release of hydrogen sulfide upon activation by cysteine. This release is regulated by the rate of H2S generation, which reaches a maximum value at approximately 18 minutes in the presence of excess cysteine . The released H2S can bind to and modulate the activity of various biomolecules, including enzymes and proteins. For example, H2S can inhibit mitochondrial complex IV, leading to changes in cellular respiration and energy production . Additionally, H2S can induce the sulfhydration of target proteins, modulating their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time due to its stability and degradation. The compound is reported to be light-sensitive and should be stored under desiccating conditions at -20°C to maintain its stability . Over time, the release of H2S from this compound can lead to long-term effects on cellular function, including changes in gene expression and cellular metabolism. In vitro and in vivo studies have shown that the controlled release of H2S can have sustained effects on cellular processes .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound can exert beneficial effects by modulating physiological processes such as blood pressure regulation and inflammation. At higher doses, this compound can exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular function . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.
Metabolic Pathways
This compound: is involved in several metabolic pathways, primarily through the production of hydrogen sulfide. The enzymes cystathionine γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate sulfurtransferase (3MST) play key roles in the metabolism of sulfur-containing biomolecules, leading to the generation of H2S . The released H2S can influence metabolic flux and metabolite levels, affecting various physiological processes.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to release H2S in a controlled manner allows for targeted delivery to specific cellular compartments and tissues. This targeted distribution can influence the localization and accumulation of H2S, modulating its effects on cellular function .
Subcellular Localization
The subcellular localization of This compound and its activity are influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes. For example, the release of H2S in mitochondria can impact cellular respiration and energy production by inhibiting mitochondrial complex IV . The precise localization of this compound within cells is crucial for its function and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: H2S Donor 5a is synthesized through a series of chemical reactions involving the formation of N-(benzoylthio)benzamide. The synthetic route typically involves the reaction of benzoyl chloride with thiourea to form benzoylthiourea, which is then reacted with benzoyl chloride to yield N-(benzoylthio)benzamide .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: H2S Donor 5a undergoes several types of chemical reactions, including:
Reduction: In the presence of reducing agents like cysteine, this compound releases hydrogen sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles
Common Reagents and Conditions:
Reducing Agents: Cysteine, reduced glutathione.
Reaction Conditions: The reactions typically occur in aqueous solutions at physiological pH
Major Products Formed:
Hydrogen Sulfide: The primary product formed from the reduction of this compound
Scientific Research Applications
H2S Donor 5a has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the release and effects of hydrogen sulfide in various chemical reactions.
Biology: Investigates the role of hydrogen sulfide in cellular signaling and its protective effects in biological systems.
Medicine: Explores the therapeutic potential of hydrogen sulfide in treating various diseases, including cardiovascular diseases and inflammation.
Industry: Utilized in the development of hydrogen sulfide-releasing drugs and other industrial applications .
Comparison with Similar Compounds
GYY4137: Another hydrogen sulfide donor that releases hydrogen sulfide slowly in aqueous buffer.
Sodium Sulfide: An inorganic sulfide salt that releases hydrogen sulfide quickly in aqueous media.
Sodium Hydrosulfide: Another inorganic sulfide salt with similar properties to sodium sulfide .
Uniqueness of H2S Donor 5a: this compound is unique due to its cysteine-activated mechanism, which allows for controlled release of hydrogen sulfide. This makes it a valuable tool for studying the effects of hydrogen sulfide in biological systems and for developing hydrogen sulfide-releasing therapeutics .
Properties
IUPAC Name |
S-benzamido benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-13(11-7-3-1-4-8-11)15-18-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYATHJDICJZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NSC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)




![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)

![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)





![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)
